Metabolite Exposure Disparity: 6-Fold Higher AUC for R-Glucuronide (M8-2) vs. S-Glucuronide (M8-1) in Humans
The plasma exposure of the R-enantiomer-specific glucuronide metabolite (M8-2) is 6-fold higher than that of the S-enantiomer glucuronide (M8-1) following intravenous administration of racemic morinidazole in humans [1]. This stereoselective metabolism is a key differentiator for studies requiring quantification of individual enantiomer-derived metabolites.
| Evidence Dimension | Plasma exposure of N+-glucuronide metabolites |
|---|---|
| Target Compound Data | M8-2 (R-morinidazole glucuronide) exposure: 22.9% of parent drug exposure |
| Comparator Or Baseline | M8-1 (S-morinidazole glucuronide) exposure: 3.96% of parent drug exposure |
| Quantified Difference | 6-fold higher exposure (22.9% vs. 3.96%) |
| Conditions | Healthy human subjects receiving 500 mg IV racemic morinidazole |
Why This Matters
This data is essential for researchers developing chiral bioanalytical methods or studying the contribution of stereoisomers to the overall drug disposition, where use of the racemate would obscure the distinct metabolic fate of each enantiomer.
- [1] Gao, R., Li, L., Xie, C., Diao, X., Zhong, D., & Chen, X. (2012). Metabolism and Pharmacokinetics of Morinidazole in Humans: Identification of Diastereoisomeric Morpholine N+-Glucuronides Catalyzed by UDP Glucuronosyltransferase 1A9. Drug Metabolism and Disposition, 40(3), 556-567. View Source
